molecular formula C7H15BrN2O2 B1379553 1-Acetyl-1,4-diazepan-6-OL hydrobromide CAS No. 1609403-22-6

1-Acetyl-1,4-diazepan-6-OL hydrobromide

Cat. No.: B1379553
CAS No.: 1609403-22-6
M. Wt: 239.11 g/mol
InChI Key: AAJYFJNZSHJPOT-UHFFFAOYSA-N
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Description

1-Acetyl-1,4-diazepan-6-OL hydrobromide is a chemical compound with the molecular formula C7H14N2O2·HBr It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-1,4-diazepan-6-OL hydrobromide typically involves the acetylation of 1,4-diazepan-6-OL. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 1,4-diazepan-6-OL

    Reagent: Acetyl chloride or acetic anhydride

    Solvent: Anhydrous conditions, often using a solvent like dichloromethane

    Catalyst: A base such as pyridine or triethylamine

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Large-scale Reactors: To handle bulk quantities of reagents and solvents

    Purification Steps: Including recrystallization or chromatography to obtain high-purity product

    Quality Control: Ensuring the final product meets industry standards for purity and consistency

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1,4-diazepan-6-OL hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Formation of 1-acetyl-1,4-diazepan-6-one.

    Reduction: Formation of 1-(6-hydroxy-1,4-diazepan-1-yl)ethanol.

    Substitution: Formation of 1-acetyl-1,4-diazepan-6-halide derivatives.

Scientific Research Applications

1-Acetyl-1,4-diazepan-6-OL hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-1,4-diazepan-6-OL hydrobromide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Acetyl-1,4-diazepan-6-OL hydrobromide can be compared with other diazepane derivatives:

    1,4-Diazepan-6-OL: The parent compound, which lacks the acetyl group.

    1-Acetyl-1,4-diazepan-6-one: An oxidized derivative.

    1-(6-Hydroxy-1,4-diazepan-1-yl)ethanol: A reduced derivative.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-hydroxy-1,4-diazepan-1-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.BrH/c1-6(10)9-3-2-8-4-7(11)5-9;/h7-8,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJYFJNZSHJPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC(C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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